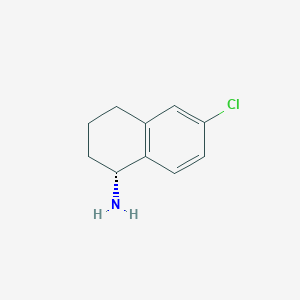

(r)-6-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(R)-6-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine is a chemical compound belonging to the class of organic compounds known as chlorinated naphthalenes. This compound features a naphthalene ring system with a chlorine atom at the 6th position and an amine group at the 1st position. It is a chiral molecule, meaning it has a specific three-dimensional arrangement of its atoms.

Synthetic Routes and Reaction Conditions:

Reductive Amination: One common synthetic route involves the reductive amination of 6-chloronaphthalene-1-carboxaldehyde. This process typically uses reducing agents such as sodium cyanoborohydride or sodium triacetoxyborohydride in the presence of ammonia or an amine.

Chlorination and Reduction: Another method involves the chlorination of 1,2,3,4-tetrahydronaphthalen-1-amine followed by reduction steps to introduce the chlorine atom at the desired position.

Industrial Production Methods: Industrial production of this compound often involves large-scale reductive amination processes, utilizing continuous flow reactors and optimized reaction conditions to achieve high yields and enantiomeric purity.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives, such as naphthalene-1,2,3,4-tetraone.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: Chlorine substitution reactions can introduce different functional groups at the chlorine-bearing carbon.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

Oxidation Products: Naphthalene-1,2,3,4-tetraone, naphthalene-1,2,3-triol, and other oxidized derivatives.

Reduction Products: Various amine derivatives, including secondary and tertiary amines.

Substitution Products: Different functionalized naphthalenes depending on the substituents introduced.

Applications De Recherche Scientifique

(R)-6-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine has several scientific research applications:

Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of drug candidates targeting various diseases.

Industry: It finds applications in the production of dyes, pigments, and other industrial chemicals.

Mécanisme D'action

The mechanism by which (R)-6-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine exerts its effects depends on its specific application. For example, in antimicrobial activity, it may interact with bacterial cell walls or enzymes, disrupting their function. In anticancer applications, it may interfere with cellular signaling pathways or DNA replication.

Molecular Targets and Pathways Involved:

Antimicrobial Activity: Targets bacterial cell wall synthesis or enzyme function.

Anticancer Activity: Inhibits specific signaling pathways or DNA replication processes.

Comparaison Avec Des Composés Similaires

(R)-6-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine is unique due to its specific chiral structure and functional groups. Similar compounds include:

6-Chloronaphthalene-1-amine: Lacks the tetrahydro structure.

1,2,3,4-Tetrahydro-1-naphthalenamine: Lacks the chlorine atom.

6-Chloro-1-naphthalenamine: Different position of the chlorine atom.

These compounds differ in their chemical properties and biological activities, highlighting the uniqueness of this compound.

Activité Biologique

(R)-6-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

- IUPAC Name : this compound

- CAS Number : 1810074-75-9

- Molecular Formula : C10H12ClN

- Molecular Weight : 183.66 g/mol

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. In vitro tests have shown its effectiveness against various bacterial strains. For instance:

- Minimum Inhibitory Concentration (MIC) : The compound displayed a low MIC against Staphylococcus aureus and other Gram-positive bacteria, indicating strong antibacterial activity. Specific values reported include:

Antiproliferative Effects

The compound has also been evaluated for its antiproliferative effects on cancer cell lines. In particular:

- Cell Lines Tested : A549 (lung cancer), HeLa (cervical cancer), and MCF7 (breast cancer).

- Results : Significant inhibition of cell proliferation was observed with IC50 values ranging from 5 µM to 15 µM across different cell lines. These findings suggest potential applications in cancer therapy .

The biological activity of this compound is believed to involve multiple mechanisms:

- Inhibition of Bacterial Cell Wall Synthesis : The compound may disrupt the synthesis of peptidoglycan in bacterial cell walls.

- Interference with DNA Replication : It has been suggested that the compound could inhibit topoisomerases involved in DNA replication.

- Induction of Apoptosis in Cancer Cells : The antiproliferative effects may be mediated through the activation of apoptotic pathways in cancer cells .

Study on Antimicrobial Properties

A study published in Journal of Medicinal Chemistry evaluated various derivatives of tetrahydronaphthalenes for their antibacterial properties. Among these, this compound exhibited superior activity against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus) .

Anticancer Activity Assessment

In a separate study focusing on anticancer activities, researchers assessed the cytotoxic effects of the compound on several cancer cell lines. The results indicated that the compound not only inhibited cell growth but also induced apoptosis through caspase activation pathways .

Data Summary Table

| Biological Activity | Test Organism/Cell Line | MIC/IC50 Value |

|---|---|---|

| Antibacterial | Staphylococcus aureus | 0.98 µg/mL |

| Antitubercular | Mycobacterium tuberculosis | 7.80 µg/mL |

| Antiproliferative | A549 (lung cancer) | IC50 = 10 µM |

| HeLa (cervical cancer) | IC50 = 15 µM | |

| MCF7 (breast cancer) | IC50 = 5 µM |

Propriétés

IUPAC Name |

(1R)-6-chloro-1,2,3,4-tetrahydronaphthalen-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h4-6,10H,1-3,12H2/t10-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBBWLMFFVWVGIC-SNVBAGLBSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)C=C(C=C2)Cl)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](C2=C(C1)C=C(C=C2)Cl)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.